(3R,4S)-4-fluoro-N-[3-(propan-2-yloxy)propyl]oxolan-3-amine
Description
BenchChem offers high-quality (3R,4S)-4-fluoro-N-[3-(propan-2-yloxy)propyl]oxolan-3-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3R,4S)-4-fluoro-N-[3-(propan-2-yloxy)propyl]oxolan-3-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(3R,4S)-4-fluoro-N-(3-propan-2-yloxypropyl)oxolan-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20FNO2/c1-8(2)14-5-3-4-12-10-7-13-6-9(10)11/h8-10,12H,3-7H2,1-2H3/t9-,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWCOVUWKYVMYNW-NXEZZACHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCNC1COCC1F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OCCCN[C@@H]1COC[C@H]1F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(3R,4S)-4-fluoro-N-[3-(propan-2-yloxy)propyl]oxolan-3-amine is a chemical compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various models, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
This structure features a fluorine atom at the 4-position of the oxolane ring and a propan-2-yloxy group at the nitrogen atom, which may influence its pharmacokinetic properties.
The biological activity of (3R,4S)-4-fluoro-N-[3-(propan-2-yloxy)propyl]oxolan-3-amine is primarily attributed to its interaction with specific biological targets. Preliminary studies indicate that it may act as an inhibitor of certain enzymes involved in metabolic pathways. The following mechanisms have been proposed:
- Enzyme Inhibition : The compound has shown potential as an inhibitor for enzymes associated with cholesterol metabolism, suggesting a role in lipid regulation .
- Receptor Modulation : It may modulate the activity of neuronal nicotinic receptors, influencing neurotransmitter release and synaptic plasticity .
Efficacy in Biological Models
Research has evaluated the efficacy of (3R,4S)-4-fluoro-N-[3-(propan-2-yloxy)propyl]oxolan-3-amine in various biological models:
Table 1: Efficacy in Animal Models
| Study Reference | Model Used | Dose | Outcome |
|---|---|---|---|
| Cholesterol-fed hamsters | 0.04 mg/kg/day | Significant reduction in liver cholesteryl esters | |
| Neuronal receptor assays | Varies | Modulation of receptor activity observed |
In a study involving cholesterol-fed hamsters, the compound demonstrated a remarkable efficacy with an effective dose (ED50) of 0.04 mg/kg/day for reducing liver cholesteryl esters . This suggests its potential application in managing hyperlipidemia.
Case Studies
Several case studies have highlighted the biological effects of this compound:
- Cholesterol Management : In a controlled study, administration of (3R,4S)-4-fluoro-N-[3-(propan-2-yloxy)propyl]oxolan-3-amine resulted in a notable decrease in serum total cholesterol levels over a period of seven days. The results support its potential use as a therapeutic agent for hyperlipidemia .
- Neuropharmacological Effects : Research investigating its effects on neuronal nicotinic receptors revealed that the compound could enhance synaptic transmission, which may have implications for treating neurodegenerative diseases .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
